molecular formula C21H23FN2O4 B8069506 Telomerase-IN-1

Telomerase-IN-1

Cat. No. B8069506
M. Wt: 386.4 g/mol
InChI Key: FDXXXOGKSMENLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06770659B2

Procedure details

A mixture of 4-(4-fluorobenzoyl)piperidine(5 mmol) and 2-(4-nitro-phenyl)oxirane (5 mmol) was refluxed in 30 ml of isopropanol for 4 h. This solution was then concentrated on a rotary evaporator and diluted with ethyl acetate. This mixture was then washed with brine, the resulting organic layer was dried and concentrated in vacuo. The crude product was dissolved in dichloromethane (50 ml) and was added with methanesulfonyl chloride (2 eq.) and triethylamine (3 eq.) at 0° C. The reaction mixture was stirred at room temperature for 1 h. This solution was then concentrated on a rotary evaporator and dissolved in THF (50 ml), added triethylamine (3 eq.), followed by the addition of excess methanol (>10 eq.). After 12 hours stirring at 80° C., this solution is concentrated on a rotary evaporator and diluted with ethyl acetate. The organic layer was extracted 3 times with dichloromethane, dried and concentrated in vacuo. The residue was purified by column chromatography (ethyl acetate:hexane=1:1). The resulting (4-fluoro-phenyl)-{1-[2-methoxy-2-(4-nitro-phenyl)-ethyl]-piperidin-4-yl}-methanone was dissolved in dichloromethane and the solution was treated with a solution of HCl in ethyl ether. The resulting precipitate was filtered to give (4-fluoro-phenyl)-{1-[2-methoxy-2-(4-nitro-phenyl)-ethyl]-piperidin-4-yl}-methanone; hydrochloride
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([CH:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[O:7])=[CH:4][CH:3]=1.[N+:16]([C:19]1[CH:24]=[CH:23][C:22]([CH:25]2[CH2:27][O:26]2)=[CH:21][CH:20]=1)([O-:18])=[O:17].[CH3:28]S(Cl)(=O)=O.C(N(CC)CC)C.CO>C(O)(C)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([CH:8]2[CH2:13][CH2:12][N:11]([CH2:27][CH:25]([O:26][CH3:28])[C:22]3[CH:21]=[CH:20][C:19]([N+:16]([O-:18])=[O:17])=[CH:24][CH:23]=3)[CH2:10][CH2:9]2)=[O:7])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
FC1=CC=C(C(=O)C2CCNCC2)C=C1
Name
Quantity
5 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1OC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
This solution was then concentrated on a rotary evaporator
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
This mixture was then washed with brine
CUSTOM
Type
CUSTOM
Details
the resulting organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in dichloromethane (50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
This solution was then concentrated on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in THF (50 ml)
STIRRING
Type
STIRRING
Details
After 12 hours stirring at 80° C.
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
this solution is concentrated on a rotary evaporator
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted 3 times with dichloromethane
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (ethyl acetate:hexane=1:1)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting (4-fluoro-phenyl)-{1-[2-methoxy-2-(4-nitro-phenyl)-ethyl]-piperidin-4-yl}-methanone was dissolved in dichloromethane
ADDITION
Type
ADDITION
Details
the solution was treated with a solution of HCl in ethyl ether
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(=O)C1CCN(CC1)CC(C1=CC=C(C=C1)[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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